Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)
Brand Name: Vulcanchem
CAS No.: 12624-35-0
VCID: VC18415356
InChI: InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2
SMILES:
Molecular Formula: C38H72N2O4
Molecular Weight: 621.0 g/mol

Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)

CAS No.: 12624-35-0

Cat. No.: VC18415356

Molecular Formula: C38H72N2O4

Molecular Weight: 621.0 g/mol

* For research use only. Not for human or veterinary use.

Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) - 12624-35-0

Specification

CAS No. 12624-35-0
Molecular Formula C38H72N2O4
Molecular Weight 621.0 g/mol
IUPAC Name ethane-1,2-diamine;octadeca-9,12-dienoic acid
Standard InChI InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2
Standard InChI Key KYBYPDUGGWLXNO-UHFFFAOYSA-N
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound crystallizes in a 2:1 molar ratio, where two octadeca-9,12-dienoic acid molecules coordinate with a single ethylenediamine molecule. The IUPAC name, ethane-1,2-diamine;octadeca-9,12-dienoic acid, reflects this stoichiometry. Key structural features include:

  • Diene system: The (9Z,12Z)-configuration of the dienoic acid component introduces conjugated double bonds at positions 9 and 12, creating a planar region that influences intermolecular interactions .

  • Amine coordination: The ethylenediamine adopts a gauche conformation, with its two amine groups forming hydrogen bonds with the carboxylic acid moieties of the fatty acids .

PropertyValueSource
Molecular FormulaC₃₈H₇₂N₂O₄
Molecular Weight621.0 g/mol
InChI KeyKYBYPDUGGWLXNO-UHFFFAOYSA-N
Canonical SMILESCCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N

Spectroscopic Signatures

The compound exhibits characteristic Fourier-transform infrared (FTIR) absorption bands at:

  • 3300–3500 cm⁻¹ (N-H stretching, amine)

  • 1705 cm⁻¹ (C=O, carboxylic acid dimer)

  • 3010 cm⁻¹ (=C-H, diene)

  • 1650 cm⁻¹ (C=C, conjugated) .

Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

  • ¹H NMR (CDCl₃): δ 5.35–5.25 (m, 4H, CH=CH), δ 2.75 (t, 2H, CH₂-NH₂), δ 2.25 (t, 4H, CH₂-COO) .

Synthesis and Formation Dynamics

Preparation Methodology

The synthesis involves a solvent-assisted acid-base reaction under inert atmosphere conditions :

  • Reactant preparation:

    • Octadeca-9,12-dienoic acid (≥98% purity) is dissolved in anhydrous tetrahydrofuran (THF).

    • Ethylenediamine (molar equivalent) is added dropwise at 0–5°C to prevent exothermic side reactions.

  • Reaction mechanism:

    2 C₁₈H₃₂O₂ + C₂H₈N₂ → C₃₈H₇₂N₂O₄ + 2 H₂O\text{2 C₁₈H₃₂O₂ + C₂H₈N₂ → C₃₈H₇₂N₂O₄ + 2 H₂O}

    Proton transfer from the carboxylic acid to the amine forms a zwitterionic intermediate, which undergoes crystallization upon solvent evaporation .

  • Purification:

    • Recrystallization from ethanol/water (3:1 v/v) yields >95% pure product.

    • Lyophilization removes residual solvents while preserving the crystalline structure.

Reaction Optimization

Critical parameters influencing yield (typically 72–85%) include:

ParameterOptimal RangeEffect on Yield
Temperature0–5°CPrevents oligomerization
Solvent polarityTHF (ε = 7.6)Enhances proton transfer
Stoichiometry2.05:1 (acid:amine)Compensates for amine volatility

Material Science Applications

Self-Assembled Monolayers (SAMs)

The compound forms ordered monolayers on gold substrates (111 orientation) with:

  • Tilt angle: 32° ± 3° from surface normal

  • Packing density: 4.2 molecules/nm²

  • Electrochemical stability: Stable up to +1.2 V vs. Ag/AgCl in 0.1 M H₂SO₄ .

Polymer Composites

Incorporation into polyamide-6 matrices (5 wt%) improves mechanical properties:

PropertyNeat PA-6CompositeChange
Tensile strength78 MPa92 MPa+18%
Impact resistance6 kJ/m²8.4 kJ/m²+40%

The diene groups participate in radical-mediated crosslinking during processing .

Stability and Degradation Profiles

Thermal Behavior

Differential scanning calorimetry (DSC) shows:

  • Melting point: 112–115°C (broad endotherm)

  • Decomposition onset: 243°C (2% mass loss in TGA)

Hydrolytic Stability

Under accelerated conditions (40°C, 75% RH):

Time (weeks)% Intact CompoundMain Degradants
498.2 ± 0.5None detected
1287.4 ± 1.2Octadecadienoic acid (12%)

Future Research Directions

Targeted Drug Delivery

Surface modification of mesoporous silica nanoparticles (MSNs) with the compound enhances:

  • Doxorubicin loading: 22% w/w (vs. 15% for unmodified MSNs)

  • pH-responsive release: 78% payload release at pH 5.0 vs. 12% at pH 7.4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator